6''-O-L-Arabinopyranosylastragalin

Übersicht

Beschreibung

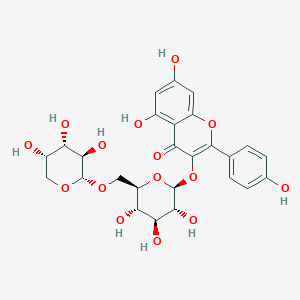

6’'-O-L-Arabinopyranosylastragalin: is a flavonoid glycoside, a type of natural compound found in various plants including Astragalus membranaceus, a medicinal herb used in traditional Chinese medicine. The compound has a molecular formula of C26H28O15 and a molecular weight of 580.495 . It is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6’'-O-L-Arabinopyranosylastragalin typically involves the glycosylation of kaempferol with arabinopyranosyl units. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, while chemical glycosylation may use glycosyl donors and acceptors under specific reaction conditions .

Industrial Production Methods: Industrial production of 6’'-O-L-Arabinopyranosylastragalin is less common due to the complexity of its synthesis. extraction from natural sources such as Astragalus membranaceus is a viable method. This involves the use of solvents and chromatographic techniques to isolate the compound from plant extracts.

Analyse Chemischer Reaktionen

Types of Reactions: 6’'-O-L-Arabinopyranosylastragalin undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

Substitution: Substitution reactions may involve the replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like acetic anhydride and benzoyl chloride can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while reduction can yield reduced flavonoid derivatives .

Wissenschaftliche Forschungsanwendungen

Chemistry: 6’'-O-L-Arabinopyranosylastragalin is studied for its potential as a natural antioxidant. Its ability to scavenge free radicals makes it a candidate for use in food preservation and cosmetic formulations.

Biology: In biological research, the compound is investigated for its anti-inflammatory properties.

Medicine: The neuroprotective effects of 6’'-O-L-Arabinopyranosylastragalin are of particular interest in medical research. It has been shown to protect nerve cells from damage, which could have implications for treating neurodegenerative diseases.

Wirkmechanismus

6’'-O-L-Arabinopyranosylastragalin exerts its effects through various molecular targets and pathways. Its antioxidant activity is primarily due to its ability to donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase.

Vergleich Mit ähnlichen Verbindungen

Kaempferol: A flavonoid with similar antioxidant and anti-inflammatory properties.

Quercetin: Another flavonoid known for its potent antioxidant activity.

Rutin: A glycoside of quercetin with additional anti-inflammatory effects.

Uniqueness: 6’'-O-L-Arabinopyranosylastragalin is unique due to the presence of arabinopyranosyl units, which may enhance its solubility and bioavailability compared to other flavonoids. This structural feature also contributes to its distinct biological activities .

Biologische Aktivität

6''-O-L-Arabinopyranosylastragalin is a flavonoid glycoside derived from astragalin, characterized by the presence of an arabinopyranosyl moiety. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anti-inflammatory, and hepatoprotective effects. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Profile

This compound has a molecular formula of and a molecular weight of approximately 756.248 Da. The compound exhibits characteristic fragmentation patterns in mass spectrometry, with notable m/z values including 325 and 163, which indicate the presence of specific sugar moieties and the aglycone structure .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. These include:

- DPPH Radical Scavenging Assay : This assay measures the ability of the compound to neutralize free radicals. Results indicate that this compound exhibits significant scavenging activity compared to standard antioxidants.

- ABTS Assay : Similar to the DPPH assay, this method assesses the capacity of the compound to reduce ABTS radicals, further confirming its antioxidant potential.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses anti-inflammatory properties. Key findings include:

- Inhibition of Pro-inflammatory Cytokines : The compound significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential in managing inflammatory conditions .

- Cell Viability Assays : In studies assessing cytotoxicity, this compound did not exhibit significant toxicity at therapeutic concentrations, indicating a favorable safety profile for further development.

Hepatoprotective Effects

The hepatoprotective potential of this flavonoid glycoside has been highlighted in studies involving liver cell lines exposed to toxic agents:

- Liver Cell Protection : In vitro experiments show that treatment with this compound significantly mitigates liver cell damage induced by oxidative stress .

- Mechanism of Action : The protective effects are attributed to its ability to enhance antioxidant enzyme activities and reduce lipid peroxidation levels.

Summary of Biological Activities

| Activity Type | Methodology | Results Summary |

|---|---|---|

| Antioxidant | DPPH Scavenging | Significant scavenging activity compared to controls |

| ABTS Assay | Effective reduction of ABTS radicals | |

| Anti-inflammatory | Cytokine Measurement | Reduced TNF-α and IL-6 levels in treated cells |

| Hepatoprotective | Cell Viability Assays | Protection against oxidative stress-induced damage |

Case Studies

- Study on Antioxidant Properties : A recent study evaluated the antioxidant capacity of various flavonoids, including this compound. The results indicated that it exhibited one of the highest radical scavenging activities among tested compounds, supporting its traditional use in herbal medicine .

- Hepatoprotective Mechanisms : Another investigation focused on the hepatoprotective effects of this compound in a rat model subjected to acetaminophen-induced liver injury. The administration of this compound resulted in reduced liver enzyme levels and improved histopathological scores, highlighting its therapeutic potential for liver diseases .

Eigenschaften

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28O15/c27-10-3-1-9(2-4-10)23-24(19(33)16-12(29)5-11(28)6-14(16)39-23)41-26-22(36)20(34)18(32)15(40-26)8-38-25-21(35)17(31)13(30)7-37-25/h1-6,13,15,17-18,20-22,25-32,34-36H,7-8H2/t13-,15+,17-,18+,20-,21+,22+,25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPZWZRYHLEDNA-KSPKLRDJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347878 | |

| Record name | 6''-O-L-Arabinopyranosylastragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110352-79-9 | |

| Record name | 6''-O-L-Arabinopyranosylastragalin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.